C19H19ClFNO2

Description

Historical Context of Structural Class Discovery and Development

Compounds with the molecular formula C19H19ClFNO2 are synthetic creations and their historical context is embedded in the broader history of the structural classes to which they belong. One prominent class is the diaryl ethers . The diaryl ether motif, characterized by an oxygen atom connecting two aryl rings, is a privileged scaffold in medicinal chemistry and agrochemical discovery due to its conformational flexibility and ability to mimic other functional groups. researchgate.netnih.gov

The synthesis of diaryl ethers has a history stretching back over a century, with the Ullmann condensation, first reported in 1905, being a classical method for their preparation. rsc.orgthieme-connect.com This copper-catalyzed reaction, however, often required harsh conditions. rsc.org A significant advancement came in the mid-1990s with the development of palladium-catalyzed methods, such as the Buchwald-Hartwig amination, which could also be adapted for ether synthesis, offering milder reaction conditions and broader substrate scope. rsc.orgthieme-connect.com These synthetic advancements have made a wide array of complex diaryl ethers, including those with the this compound formula, more accessible for research.

The development of diaryl ether-containing compounds has been driven by the discovery of their presence in natural products with significant biological activities and their utility as synthetic pharmacophores. nih.govcalstate.edu Their applications are diverse, ranging from antibacterial and anticancer agents to herbicides. researchgate.netnih.gov This has led to extensive research into the synthesis and biological evaluation of novel diaryl ether derivatives.

| Timeline of Key Developments in Diaryl Ether Synthesis | |

| 1905 | Fritz Ullmann reports the copper-catalyzed synthesis of biaryl ethers. rsc.org |

| Mid-1990s | Introduction of palladium-based approaches (e.g., Buchwald-Hartwig) for diaryl ether synthesis. rsc.org |

| Late 1990s | Further refinements in copper-promoted arylation of phenols with arylboronic acids for diaryl ether synthesis. organic-chemistry.org |

| 2000s-Present | Continued development of more efficient and versatile catalytic systems for C-O cross-coupling reactions. organic-chemistry.orgjsynthchem.com |

Significance of the Chemical Compound this compound as a Research Probe

A chemical compound with the formula this compound has been synthesized and investigated as a research probe in the context of antibacterial drug discovery. Specifically, it has been studied as an inhibitor of enoyl-acyl carrier protein reductase (ENR) , an essential enzyme in the bacterial fatty acid synthesis (FASII) pathway. nih.govuliege.be The particular isoform targeted in this research is FabV, which is found in several pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa. nih.govchemrxiv.org

The significance of such a compound as a research probe lies in its ability to selectively interact with a specific biological target, in this case, the FabV enzyme. By studying the binding and inhibitory effects of this molecule, researchers can gain valuable insights into the structure and function of the enzyme's active site. nih.gov This information is crucial for the rational design of more potent and selective inhibitors.

For instance, a diaryl ether-based compound with the formula this compound, identified as RGB32 , has been shown to be a potent inhibitor of P. aeruginosa FabV (paFabV). chemrxiv.org The investigation into this and structurally related compounds helps to elucidate the structure-activity relationships (SAR) within this chemical series. chemrxiv.org This involves systematically modifying different parts of the molecule and observing the effects on its inhibitory activity. The data generated from these studies are instrumental in building predictive models for the development of new antibacterial agents that can overcome existing resistance mechanisms. nih.gov

| Properties of this compound as a Research Probe | |

| Target | Enoyl-acyl carrier protein reductase (FabV) nih.govchemrxiv.org |

| Organism of Interest | Pseudomonas aeruginosa nih.govchemrxiv.org |

| Mechanism of Action | Inhibition of the bacterial fatty acid synthesis (FASII) pathway nih.gov |

| Research Utility | Elucidation of enzyme structure-activity relationships (SAR) chemrxiv.org |

| Foundation for rational drug design of novel antibacterials nih.gov |

Overview of Key Academic Research Trajectories for this compound

The primary academic research trajectory for compounds with the formula this compound, particularly within the diaryl ether class, is focused on the discovery and development of novel antibacterial agents. nih.govchemrxiv.org This research is driven by the urgent need for new drugs to combat the growing threat of antimicrobial resistance. chemrxiv.org

A key area of investigation is the iterative design and synthesis of analogs to improve potency and selectivity for the FabV enzyme. chemrxiv.org Researchers in this field employ a combination of synthetic organic chemistry, biochemical assays, and computational modeling. nih.gov The synthesis of a library of related diaryl ether compounds allows for a systematic exploration of how different substituents on the aromatic rings affect binding to the target enzyme. chemrxiv.org

Biochemical assays are used to determine the inhibitory activity of the synthesized compounds, often by measuring the concentration required to inhibit the enzyme's activity by 50% (IC50). chemrxiv.org For example, the compound RGB32 (this compound) was identified as a potent inhibitor of paFabV with a specific IC50 value determined through such assays. chemrxiv.org

Structure

2D Structure

3D Structure of Parent

Properties

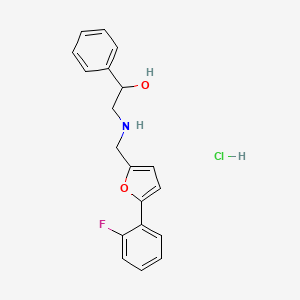

IUPAC Name |

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2.ClH/c20-17-9-5-4-8-16(17)19-11-10-15(23-19)12-21-13-18(22)14-6-2-1-3-7-14;/h1-11,18,21-22H,12-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYZPTMPSQTGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=CC=C3F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C19h19clfno2

Retrosynthetic Analysis of the C19H19ClFNO2 Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.govnih.gov For a hypothetical structure of this compound, the analysis would begin by identifying key functional groups and bonds that can be disconnected to reveal precursor molecules.

Given the elemental composition, plausible functional groups could include a nitro group (-NO2), a chloride (-Cl), a fluoride (B91410) (-F), and an aromatic ring system. The "C19H19" portion suggests a significant carbon skeleton, possibly containing multiple rings and/or alkyl chains.

Key Disconnections for a Hypothetical this compound Structure:

A retrosynthetic analysis would likely prioritize disconnections of carbon-heteroatom bonds or key carbon-carbon bonds that form the main scaffold. For instance, if the structure were an aromatic ketone, a primary disconnection might be the bond adjacent to the carbonyl group. If it contained an ether linkage, disconnection of the C-O bond would be a logical step.

| Disconnection Type | Precursor Fragments (Synthons) | Synthetic Equivalents (Reagents) |

| C-N Bond (Nitro Group) | Aromatic Nucleophile + Nitronium Ion Electrophile | Aryl Grignard/Organolithium + Nitrating Agent (e.g., HNO3/H2SO4) |

| C-C Bond (e.g., Friedel-Crafts) | Aryl Ring + Acyl/Alkyl Electrophile | Benzene (B151609) derivative + Acyl/Alkyl Halide with Lewis Acid Catalyst |

| C-O Bond (Ether Linkage) | Aryl/Alkyl Halide + Alkoxide | Phenol/Alcohol + Alkyl Halide (Williamson Ether Synthesis) |

This table presents hypothetical retrosynthetic disconnections for a potential this compound structure. The specific synthons and reagents would depend on the actual connectivity of the atoms.

Development of Novel Synthetic Routes for this compound and its Precursors

The development of new synthetic routes is a central theme in medicinal and materials chemistry, aiming for efficiency, selectivity, and sustainability. scispace.com

Multi-Step Organic Synthesis Strategies

A multi-step synthesis for a complex molecule like this compound would involve a sequence of reactions to build the carbon skeleton and introduce the required functional groups in the correct positions. google.com The order of these reactions is crucial to avoid unwanted side reactions and to ensure the desired regiochemistry. For instance, the introduction of a nitro group is often an early step in a synthesis, as it is an electron-withdrawing group that can direct subsequent electrophilic aromatic substitution reactions.

Chemo- and Regioselective Transformations

In a molecule with multiple functional groups, achieving chemo- and regioselectivity is paramount. For a hypothetical this compound containing, for example, both an aromatic ring and a ketone, a reaction intended to modify the ketone must not affect the aromatic ring, and vice versa. This is often achieved by careful choice of reagents and reaction conditions. For example, the reduction of a nitro group to an amine can be achieved chemoselectively in the presence of other reducible functional groups by using specific catalysts like palladium on carbon with a controlled hydrogen source.

Regioselectivity, or the control of the position of chemical changes, is particularly important in aromatic chemistry. The existing substituents on a benzene ring dictate the position of new incoming groups. Halogens are typically ortho-, para-directing, while a nitro group is meta-directing. The synthesis would need to be designed to exploit these directing effects to place the chloro, fluoro, and nitro groups at the desired positions on the aromatic ring.

Enantioselective Synthesis Approaches for Chiral Isomers of this compound

If the this compound molecule possesses a chiral center (a carbon atom bonded to four different groups), it can exist as a pair of enantiomers. In pharmaceutical applications, often only one enantiomer exhibits the desired biological activity. Enantioselective synthesis aims to produce a single enantiomer in high purity. This can be achieved through several strategies:

Use of Chiral Catalysts: A small amount of a chiral catalyst can direct a reaction to produce predominantly one enantiomer.

Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to guide the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereochemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound would involve:

Atom Economy: Designing the synthesis so that the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Comparison of Traditional vs. Green Synthesis Approaches (Hypothetical)

| Synthetic Step | Traditional Method | Green Chemistry Alternative |

| Nitration | Concentrated HNO3/H2SO4 (corrosive, waste) | Solid acid catalysts, milder nitrating agents |

| Halogenation | Elemental halogens (toxic) | N-halosuccinimides (safer to handle) |

| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Ionic Liquids |

This table provides a generalized comparison for common organic transformations that might be involved in the synthesis of a this compound compound.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages for the production of fine chemicals and pharmaceuticals:

Enhanced Safety: Small reaction volumes at any given time reduce the risks associated with highly reactive or hazardous intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Scalability: Production can be scaled up by running the process for a longer duration or by using multiple reactors in parallel.

Integration of Multiple Steps: Several reaction and purification steps can be connected in a continuous sequence, reducing manual handling and processing time.

For the synthesis of this compound, flow chemistry could be particularly advantageous for nitration reactions, which are often highly exothermic and can be difficult to control on a large scale in batch reactors.

Despite a comprehensive search for the chemical compound with the molecular formula this compound, a specific common name or detailed structure-activity relationship studies for a compound with this exact formula could not be definitively identified in publicly available scientific literature. The provided molecular formula does not correspond to a widely known or commonly referenced chemical entity for which extensive derivatization and structure-activity relationship (SAR) studies are published.

General principles of drug discovery and medicinal chemistry often involve the synthesis of derivatives and analogs to explore the structure-activity relationships of a lead compound. This process, crucial for optimizing pharmacological properties, typically involves systematic modifications of the parent molecule's structure. These modifications can include:

Substitution: Replacing atoms or functional groups at various positions on the chemical scaffold. For a hypothetical compound containing aromatic rings and alkyl chains, this could involve altering substituents on the rings (e.g., changing the position or type of halogen) or modifying the length and branching of the alkyl groups.

Functional Group Modification: Altering existing functional groups to change properties such as polarity, hydrogen bonding capacity, and metabolic stability. For instance, an amide or nitro group might be reduced, oxidized, or replaced with other functional moieties.

Scaffold Hopping: Replacing the core structure of the molecule with a different chemical scaffold while aiming to retain a similar spatial arrangement of key pharmacophoric features.

These synthetic efforts are guided by the goal of understanding how specific structural features of a molecule contribute to its biological activity. The resulting data, often presented in tabular format, correlate structural changes with changes in potency, selectivity, and other pharmacological parameters.

Interactive Data Table of Hypothetical Analog Activities

| Analog | Modification from Parent this compound | Biological Activity (IC50, µM) |

|---|---|---|

| Parent | - | [Hypothetical Value] |

| Analog 1 | Chlorine at position X replaced with Bromine | [Hypothetical Value] |

| Analog 2 | Fluorine at position Y removed | [Hypothetical Value] |

| Analog 3 | Nitro group reduced to an amino group | [Hypothetical Value] |

Detailed research findings for a specific compound with the formula this compound are not available. Therefore, a detailed discussion of its derivatization and the corresponding structure-activity relationships cannot be provided.

Molecular and Cellular Mechanism of Action of C19h19clfno2

Ligand-Receptor Binding Kinetics and Thermodynamics of C19H19ClFNO2

This compound's clinical profile is largely defined by its binding characteristics to a range of neurotransmitter receptors.

The compound displays selectivity for D2-like receptors (D2, D3, and D4) over D1-like receptors (D1 and D5). tocris.com While it binds to both D2 and D3 receptors with high affinity, some studies suggest it is relatively non-selective between these two. nih.gov The affinity for sigma (σ) receptors is also notable and comparable to its affinity for dopamine (B1211576) receptors. neurology.org

Below is a table summarizing the binding affinities (Ki values) of this compound for various receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound for Various Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Dopamine D2 | 1.2 |

| Dopamine D3 | ~7 |

| Dopamine D4 | 2.3 |

| Dopamine D1 | ~80 |

| Dopamine D5 | ~100 |

Data sourced from multiple studies, providing a representative profile. tocris.comneurology.org

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.gov While this compound is primarily characterized as a competitive antagonist at the orthosteric site of dopamine receptors, there is evidence of more complex interactions.

For instance, its inhibition of the 5-HT3 receptor is suggested to occur through a non-competitive, allosteric mechanism. nih.gov This is indicated by a reduction in the maximal response (Emax) to serotonin (B10506) in the presence of the compound, which is a hallmark of allosteric modulation. nih.gov

Regarding sigma-1 receptors, this compound acts as an inhibitor and has been shown to increase the formation of higher oligomeric, inactive forms of the receptor, which can be considered a form of allosteric modulation of receptor function. frontiersin.org The concept of allosteric modulation is an active area of research, with compounds being classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs). nih.govmdpi.com

Molecular docking studies have provided detailed insights into the interaction of this compound with its primary target, the dopamine D2 receptor. These computational models predict the most favorable binding poses and energies. Docking analyses consistently show a strong binding affinity of this compound for the D2 receptor, with calculated binding energies in the range of -10.0 to -11.1 kcal/mol. chemrxiv.orgchemrxiv.orgjuniperpublishers.com

These studies have identified key amino acid residues within the D2 receptor's binding pocket that are crucial for the interaction. The amino acid residue Asp110 has been identified as playing a pivotal role in the binding of this compound to the D3 receptor. acs.org Other important residues for D3 receptor binding include Tyr365, Phe345, and Cys114. acs.org The hydroxyl group on this compound is also highlighted as important for enhancing binding affinity through interactions with specific residues. acs.org

The binding cavity of the D2 receptor is noted to be shallower than that of the D3 receptor, which may explain why some larger ligands show greater affinity for D3 over D2. nih.gov The structural alignment from docking studies shows a low root mean square deviation (RMSD), indicating a high degree of accuracy in the predicted binding pose. chemrxiv.orgchemrxiv.org

Table 2: Molecular Docking Parameters for this compound with Dopamine D2 Receptor

| Parameter | Value | Reference |

|---|---|---|

| PDB ID of Receptor | 6CM4 | chemrxiv.orgchemrxiv.org |

| Best Binding Energy | -11.1 kcal/mol | chemrxiv.orgchemrxiv.org |

| Key Interacting Residue (D3) | Asp110 | acs.org |

Enzyme Interaction and Inhibition by this compound

This compound is not only a ligand for receptors but also interacts with and inhibits certain enzymes, particularly those involved in its own metabolism.

The metabolism of this compound is complex, involving several enzymatic pathways, with the cytochrome P450 (CYP) system playing a major role. nih.govjanssenlabels.com Kinetic studies have focused on identifying which CYP isoforms are responsible for its breakdown and the potential for this compound and its metabolites to inhibit these enzymes.

This compound itself is an inhibitor of CYP2D6. janssenlabels.comg-standaard.nl More potent inhibition of CYP2D6 is observed with its metabolites. researchgate.netcapes.gov.brnih.gov For example, reduced haloperidol (B65202), a major metabolite, competitively inhibits CYP2D6 with a lower inhibition constant (Ki) than the parent compound. researchgate.netcapes.gov.brnih.gov The S(-)-enantiomer of reduced haloperidol is a more potent inhibitor than the R(+)-enantiomer. researchgate.netcapes.gov.br The pyridinium (B92312) metabolite, HPP+, acts as a noncompetitive inhibitor of CYP2D6. researchgate.netcapes.gov.brnih.gov

The table below summarizes the inhibition constants (Ki) for this compound and its metabolites on CYP2D6 activity.

Table 3: Inhibition of CYP2D6 by this compound and its Metabolites

| Compound | Inhibition Constant (Ki) in µM | Type of Inhibition |

|---|---|---|

| This compound (Haloperidol) | 0.89 | Competitive |

| Racemic Reduced Haloperidol | 0.24 | Competitive |

| S(-)-Reduced Haloperidol | 0.11 | Competitive |

| R(+)-Reduced Haloperidol | 1.1 | Competitive |

| HPP+ (Pyridinium metabolite) | 0.79 | Noncompetitive |

Data from in vitro studies using human liver microsomes. researchgate.netcapes.gov.brnih.gov

The primary enzyme targets for the metabolism of this compound are within the cytochrome P450 superfamily. CYP3A4 is the major isoform responsible for the metabolism of this compound. drugbank.comnih.gov CYP2D6 is also involved, though to a lesser extent in metabolism, it is significantly inhibited by the compound and its metabolites. nih.govjanssenlabels.com Other enzymes involved in its biotransformation include carbonyl reductase and uridine (B1682114) diphosphoglucose glucuronosyltransferase (UGT) enzymes. drugbank.comnih.gov

The metabolism by CYP enzymes can lead to the formation of various metabolites, including reduced haloperidol and the potentially neurotoxic pyridinium metabolite HPP+. wikipedia.org The formation of these metabolites is primarily catalyzed by CYP3A4. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Formula/Abbreviation | Full Compound Name |

|---|---|

| This compound | Haloperidol |

| HPP+ | 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium |

| CPHP | 4-(4-chlorophenyl)-4-hydroxypiperidine |

Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive, irreversible)

Detailed studies explicitly defining the mechanism of enzyme inhibition (such as competitive, non-competitive, or irreversible) by Beclofone are not extensively available in the reviewed literature. However, related compounds and their interactions with biological systems can offer context. For instance, the structurally related compound Baclofen, a derivative of the neurotransmitter gamma-aminobutyric acid (GABA), is known to be an agonist at GABA-B receptors rather than a direct enzyme inhibitor. nih.gov

Enzyme inhibitors can function through various mechanisms. For example, some inhibitors act as "suicide inhibitors" that permanently inactivate an enzyme, while others may bind with high affinity to the active site, preventing the natural substrate from binding. nih.gov The effect of competitive inhibitors can often be overcome by increasing the concentration of the substrate. Without specific studies on Beclofone, it is not possible to definitively classify its enzyme inhibition mechanism.

Intracellular Signaling Pathway Modulation by this compound

Intracellular signaling pathways are complex chains of molecular events that transmit signals from the cell surface to intracellular targets, often culminating in the regulation of gene expression. nih.gov These pathways are crucial for controlling cellular processes like growth, differentiation, and survival. nih.gov The modulation of these pathways involves a cascade of events where downstream components are activated to propagate a signal. ebi.ac.uk

Downstream Signaling Cascades

The specific downstream signaling cascades modulated by Beclofone are not well-documented in publicly available research. Generally, the activation of a signaling pathway leads to a series of reactions that transmit the initial signal to various intracellular targets. nih.gov These cascades, such as the MAP kinase pathway, can connect cell surface receptors to the nucleus, leading to changes in how genes are expressed. nih.gov For a given compound, its effect on a receptor or initial protein can trigger a specific cascade, but this has not been detailed for Beclofone.

Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction and the regulation of gene expression. beilstein-journals.orgrsc.org The modulation of these interactions is a key mechanism by which drugs can exert their effects. nih.gov While it is plausible that Beclofone could interfere with or stabilize specific PPIs to enact its cellular effects, there is no specific research available that identifies which protein-protein interactions are directly modulated by Beclofone.

Gene Expression Regulation

The regulation of gene expression is a critical process that controls the production of proteins, ensuring they are made at the right time and in the right amounts. microbenotes.com This regulation can occur at multiple levels, including transcriptional and translational control. blackwellpublishing.comlibretexts.org Activator and repressor proteins that bind to DNA can increase or decrease the rate of transcription. bioninja.com.au While intracellular signaling pathways ultimately lead to the regulation of gene expression, nih.gov specific studies detailing how Beclofone alters the expression of particular genes are not available.

Cellular Uptake and Distribution Mechanisms of this compound (in vitro/preclinical models)

The way a compound enters and distributes within a cell is crucial for its activity. This is often studied in preclinical models using various in vitro techniques. mdpi.comnih.gov

Membrane Permeability Studies

Membrane permeability is a key factor in determining the cellular uptake of a compound and is often evaluated in preclinical drug development. mdpi.comnih.gov In vitro methods like the parallel artificial membrane permeability assay (PAMPA) are used to predict how well a compound might be absorbed. nih.gov

For the related compound Baclofen, studies have shown that it is rapidly absorbed after oral administration, with a bioavailability of 70% to 85%. nih.gov Specific studies on Beclofone using in vitro models such as Caco-2 cells or artificial membranes are required to determine its apparent permeability coefficient (Papp) and classify its permeability characteristics. nih.govconicet.gov.ar Without such studies, data on the membrane permeability of Beclofone remains unavailable.

Interactive Data Table: Permeability of Beclofone

No experimental data is available from the search results to populate this table. Permeability studies would be required to generate values for parameters like the Apparent Permeability Coefficient (Papp).

| Assay Type | Model | Apparent Permeability (Papp) (cm/s) | Permeability Class | Reference |

|---|---|---|---|---|

| PAMPA | Artificial Membrane | Data Not Available | Data Not Available | N/A |

| Caco-2 | Cell-based | Data Not Available | Data Not Available | N/A |

Compound Names Mentioned

| Chemical Formula | Common Name |

| This compound | Beclofone |

| C10H12ClNO2 | Baclofen |

| C3H7NO2 | gamma-aminobutyric acid |

Transporter Protein Interactions

Isosilybin (B7881680), along with other flavonolignans from silymarin (B1681676), interacts with various transporter proteins, which can significantly affect its bioavailability and potential for drug-drug interactions. These interactions primarily involve inhibition of both uptake and efflux transporters.

The primary transporters affected are members of the Organic Anion-Transporting Polypeptide (OATP) family, which are uptake transporters, and the ATP-binding cassette (ABC) superfamily, which are primarily efflux transporters. nih.govmdpi.com Research indicates that individual isomers, such as Isosilybin A and Isosilybin B, can have differential effects on these proteins. nih.gov

Organic Anion-Transporting Polypeptides (OATPs): Studies using cell lines that overexpress specific transporters have shown that silymarin flavonolignans, including isosilybin, can inhibit the function of OATP1B1, OATP1B3, and OATP2B1. nih.gov The inhibition potential varies between the different flavonolignans, suggesting that both the stereochemistry and regiochemistry of the molecule are crucial for the interaction. nih.gov For instance, the IC50 values for inhibition of these transporters by different isomers can vary by as much as tenfold. nih.gov While significant inhibition is observed in vitro, the clinical risk of drug interactions via OATP inhibition is considered low at standard doses of silymarin due to its poor bioavailability. nih.govmdpi.com

ABC Efflux Transporters: Isosilybin and its related compounds modulate the activity of several key efflux transporters, including P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (BCRP, ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2). mdpi.commdpi.comresearchgate.net Silybin, a major component of silymarin, has been identified as a substrate for both BCRP and MRP2, which contributes to its low oral bioavailability by actively pumping it out of cells. mdpi.comresearchgate.net Inhibition of these transporters can, therefore, enhance the absorption and cellular concentration of silybin. mdpi.comresearchgate.net Some studies indicate that silychristin (B192383) A, another component, acts as a direct inhibitor of P-gp, while isosilychristin (B15092769) modulates P-gp expression. mdpi.com

The table below summarizes the inhibitory effects of Isosilybin and related flavonolignans on various transporter proteins based on in vitro data.

Table 1: Interaction of Isosilybin and Related Compounds with Cellular Transporters

| Compound/Mixture | Transporter Protein | Type of Interaction | Reported IC50 | Reference(s) |

|---|---|---|---|---|

| Isosilybin | OATP1B1, OATP1B3, OATP2B1 | Inhibition | Varies by isomer | nih.gov |

| Silymarin | OATP1B1, OATP1B3, OATP2B1 | Inhibition | ~10 µM | nih.gov |

| Silybin | P-glycoprotein (P-gp) | Inhibition | Not specified | mdpi.com |

| Silybin | BCRP, MRP2 | Substrate/Inhibition | Not specified | mdpi.comresearchgate.net |

Subcellular Localization

The therapeutic effects of a compound are intrinsically linked to its ability to reach and accumulate in specific subcellular compartments. For isosilybin and its related compounds, the primary sites of action and localization appear to be the cytoplasm and the nucleus, where they can modulate signaling pathways and gene expression.

Histochemical staining methods for flavonolignans in Silybum marianum fruits have shown that these compounds are localized within the outer layers of the fruit, specifically the subepidermic and membraniform layers of the pericarp and the seed integument. academicjournals.org Within the cell, the localization is more dynamic and depends on the cellular context and the specific molecular targets.

In cancer cells, the activity of isosilybin is linked to its effects on nuclear proteins. For example, Isosilybin B has been shown to inhibit the nuclear localization of the Androgen Receptor (AR) in prostate cancer cells. mdpi.comnih.gov By preventing the AR from translocating to the nucleus, Isosilybin B effectively downregulates the expression of androgen-dependent genes like prostate-specific antigen (PSA), leading to an arrest of cell growth. nih.govchemfaces.com This effect is part of a complex signaling cascade involving cytoplasmic proteins like Akt and Mdm2, which ultimately leads to the degradation of the AR in the cytoplasm. nih.gov

Furthermore, studies on cell cycle regulation have shown that silymarin and its components can cause the cytoplasmic sequestration of key cell cycle regulators like cyclin D1 and Cdc25C. nih.gov By trapping these proteins in the cytoplasm, they are prevented from performing their functions in the nucleus, leading to cell cycle arrest in the G1 and G2-M phases. nih.gov The ability of isosilybin to interact with cytosolic and nuclear targets like the peroxisome proliferator-activated receptor-gamma (PPARγ) and components of the NF-κB signaling pathway further underscores its distribution within these cellular compartments. ncats.iomedchemexpress.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C19h19clfno2 Analogs

Design and Synthesis of C19H19ClFNO2 Analogs for SAR Exploration

The exploration of Escitalopram's SAR involves the strategic design and synthesis of a variety of analogs. nih.gov Researchers modify specific parts of the Escitalopram molecule to understand their role in its interaction with the serotonin (B10506) transporter (SERT), its primary biological target. nih.govnih.gov

One approach involves creating analogs with different substituents at the 4- and 5-positions of the dihydroisobenzofuran ring system. A study that synthesized a series of such analogs found that many of these modifications were well-tolerated, maintaining moderate to high binding affinity for SERT. nih.gov For instance, a 5-Bromo (5-Br) analog demonstrated binding activity and selectivity for SERT comparable to Escitalopram itself. Similarly, a 5-Iodo (5-I) analog also showed high affinity and selectivity. nih.gov

Another research direction focuses on creating analogs based on the scaffold of both citalopram (B1669093) and its related compound, talopram (B1681224). nih.gov This systematic approach involves assessing how the four chemical substituents that differentiate citalopram from talopram affect binding to both the primary (S1) and allosteric (S2) sites on the serotonin transporter. nih.govresearchgate.net This allows for a detailed understanding of which molecular fragments contribute to the desired binding profile. Through such systematic modifications, a dimethyl citalopram analog was identified that showed a preference for the allosteric site over the primary binding site. nih.gov

These synthetic efforts provide a library of compounds that, when their biological activities are tested, help to map out the structural requirements for potent and selective SERT inhibition. nih.govresearchgate.net

Elucidation of Key Pharmacophoric Features of this compound

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For Escitalopram and other SSRIs, the key pharmacophoric features for binding to the serotonin transporter have been a subject of intense study. researchgate.netbiorxiv.org

A widely accepted pharmacophore model for SSRIs includes:

A positive ionizable group: This is typically a protonated amine, which is crucial for interacting with key acidic residues, such as Asp98, in the binding site of the serotonin transporter. biorxiv.orgmdpi.com

An aromatic ring: This feature engages in important pi-stacking or hydrophobic interactions with aromatic residues like Tyr176 and Phe335 within the transporter's binding pocket. biorxiv.orgmdpi.com

A hydrogen bond donor: This feature can form a hydrogen bond with an acceptor site on the protein, further stabilizing the drug-receptor complex. nih.gov

In the context of Escitalopram, the protonated dimethylamino group serves as the positive ionizable center, while the fluorophenyl and the fused ring system contribute to the aromatic and hydrophobic requirements. The specific arrangement of these features in three-dimensional space is critical for its high-affinity binding to SERT. researchgate.netbiorxiv.org

Impact of Stereochemistry on Biological Activity of this compound and its Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the biological activity of Escitalopram. ijpsjournal.com The molecule this compound has a single chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. chiralpedia.com

Enantiomeric Purity and Isomer-Specific Effects

The parent compound, Citalopram, is a racemic mixture, containing a 50:50 ratio of the S-(+)-enantiomer and the R-(-)-enantiomer. researchgate.netdiva-portal.org Extensive research has unequivocally demonstrated that the therapeutic activity of Citalopram resides almost exclusively in the S-enantiomer, which is Escitalopram. researchgate.netmdpi.comresearchgate.net

The S-enantiomer (Escitalopram) is significantly more potent at inhibiting serotonin reuptake than the R-enantiomer. ijpsjournal.commdpi.com Studies have reported that Escitalopram is anywhere from 30 to 160 times more potent than R-citalopram in this regard, depending on the experimental system used. chiralpedia.commdpi.com This stark difference in potency is a classic example of stereospecificity in drug action.

Furthermore, some evidence suggests that the R-enantiomer is not merely inactive but may actually counteract the effects of the S-enantiomer. researchgate.net This has led to the "chiral switch" from the racemic Citalopram to the pure enantiomer, Escitalopram, in clinical use, aiming for greater efficacy and a better therapeutic profile. chiralpedia.commdpi.com The enantiomeric purity of the drug is therefore a critical factor for its biological function. google.com

| Enantiomer | Relative Potency (Serotonin Reuptake Inhibition) | Role in Racemic Citalopram |

|---|---|---|

| S-(+)-Citalopram (Escitalopram) | High (Eutomer) | Responsible for therapeutic effect. researchgate.net |

| R-(-)-Citalopram | Low (Distomer, ~30-160x less potent) chiralpedia.commdpi.com | Largely inactive; may antagonize the S-enantiomer's effect. researchgate.net |

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like Escitalopram is not only determined by its chemical structure and stereochemistry but also by the specific three-dimensional shape, or conformation, it adopts when it binds to its target. irbbarcelona.org Conformational analysis is the study of these different spatial arrangements and their relative energies.

The goal is to identify the "bioactive conformation," which is the specific shape the molecule must assume to be recognized by the receptor and elicit a biological response. irbbarcelona.org Computational methods, such as molecular modeling, are often employed to explore the possible conformations of Escitalopram and its analogs. These studies help to understand how the molecule fits into the binding pocket of the serotonin transporter. pjps.pk The flexibility of the N,N-dimethyl-3-aminopropyl side chain and the orientation of the phenyl rings are key aspects of its conformational profile. researchgate.net Understanding the bioactive conformation is essential for the rational design of new analogs with improved binding affinity and selectivity. irbbarcelona.orgemory.edu

Computational QSAR Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For Escitalopram and its derivatives, QSAR models are developed to predict the antidepressant activity and to guide the design of new, potentially more effective molecules. mdpi.comscienceopen.com

Descriptor Selection and Calculation

The foundation of any QSAR model is the calculation of molecular descriptors. tandfonline.com These are numerical values that represent various physicochemical properties of the molecules. For this compound derivatives, a wide range of descriptors can be calculated to build robust QSAR models. nih.govmdpi.com

These descriptors can be categorized as:

2D Descriptors: Derived from the 2D representation of the molecule, these include properties like molecular weight, number of atoms (carbon, heteroatoms), number of rotatable bonds, and topological indices that describe molecular connectivity. nih.govmdpi.com

3D Descriptors: These descriptors depend on the 3D conformation of the molecule and include properties related to molecular shape, volume, and surface area. tandfonline.com

Electronic Descriptors: These quantify the electronic properties of the molecule, such as electrostatic fields and dipole moments.

Hydrophobicity Descriptors: Properties like the partition coefficient (LogP) are used to describe the molecule's lipophilicity, which is crucial for its ability to cross cell membranes. mdpi.commdpi.com

Hydrogen Bonding Descriptors: These count the number of hydrogen bond donors and acceptors, which are important for specific interactions with the target protein. nih.govmdpi.com

Model Development and Validation

The development of robust QSAR models is a critical step in predicting the biological activity of novel compounds. This process involves creating a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. rjptonline.org For analogs of this compound, which are part of the broader class of substituted benzamides, various QSAR models have been developed to predict activities ranging from antimicrobial to anti-inflammatory effects. nih.govijapbc.com

The initial phase of model development involves the careful compilation of a dataset, including the chemical structures and corresponding biological activities (e.g., IC50 values) of a series of analog compounds. rjptonline.org The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov

Several statistical techniques are employed to generate QSAR models, with Multiple Linear Regression (MLR) being a common approach. researchgate.net MLR models correlate biological activity with various molecular descriptors, which quantify different physicochemical properties of the molecules. These descriptors can be categorized as topological, electronic, and steric, among others. nih.gov For instance, a study on substituted benzamides as antibacterial agents found that topological descriptors such as molecular connectivity indices and Kier's shape index were significant in modeling their activity. nih.gov

Another powerful technique is Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method. CoMFA generates 3D fields around the aligned molecules in the dataset to represent their steric and electrostatic properties. leidenuniv.nl A study on the antiallergic activities of substituted benzamides demonstrated that CoMFA models provided superior results compared to 2D-QSAR approaches, highlighting the importance of 3D structural features. leidenuniv.nl

Validation is a crucial aspect of QSAR model development to ensure its robustness and predictive ability. mdpi.com Several methods are used for validation:

Internal Validation: Leave-one-out (LOO) cross-validation is a common internal validation technique where one compound is removed from the training set, and its activity is predicted by the model built from the remaining compounds. This process is repeated for each compound. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive power. nih.gov

External Validation: The model's ability to predict the activity of new, untested compounds is assessed using an external test set. The predictive correlation coefficient (R²pred) is calculated for the test set. nih.gov

Y-scrambling: This method involves randomly shuffling the biological activity data while keeping the independent variables (descriptors) unchanged. A new QSAR model is then built. A low correlation coefficient for the scrambled model confirms that the original model is not due to chance correlation. ingentaconnect.com

A QSAR study on bicyclo((aryl)methyl)benzamides as GlyT1 inhibitors for schizophrenia treatment exemplifies this process. The researchers developed MLR-based QSAR models and validated them rigorously. The dataset of 44 compounds was split into a training set of 35 and a test set of 7. The final model showed a strong correlation between the descriptors and the biological activity. nih.gov

| Validation Parameter | Description | Typical Acceptable Value |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| q² or r²(cv) (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²pred (Predictive r²) | Measures the predictive power of the model for an external test set. | > 0.6 |

This table presents generally accepted statistical criteria for the validation of QSAR models, as indicated in multiple studies. nih.govleidenuniv.nl

Predictive Power in De Novo Design

The ultimate goal of developing SAR and QSAR models is to utilize their predictive power in the de novo design of new molecules with improved biological activity. ontosight.ai De novo design involves the creation of novel chemical structures from scratch, guided by the insights gained from SAR and QSAR studies. synquestlabs.com

Once a validated QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized. This computational screening significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of the most promising candidates. researchgate.net

For instance, if a QSAR model for a series of benzamide (B126) analogs indicates that electronegative substituents at a specific position on the phenyl ring enhance activity, medicinal chemists can design new analogs incorporating such features. ijapbc.com A study on N-(4,6-dimethyl-2-pyridinyl)benzamides as anti-inflammatory agents used a 3D-QSAR model to conclude that increasing the electronegativity of substituents at the meta position of the benzamide moiety would likely enhance biological activity. ijapbc.com This provides a clear directive for the design of new, potentially more potent, anti-inflammatory agents.

The insights from SAR studies on related heterocyclic systems, such as tetrahydropyran (B127337) derivatives, can also inform the de novo design process for analogs of this compound. A study on tetrahydropyran-based galectin-3 inhibitors demonstrated how systematic structural modifications around the tetrahydropyran ring led to the discovery of potent inhibitors. acs.org This highlights the importance of exploring the chemical space around each key structural moiety of the lead compound.

The process of de novo design guided by QSAR can be summarized in the following steps:

Generation of a validated QSAR model for a series of active analogs.

Interpretation of the model to understand the key structural features and physicochemical properties that influence activity.

In silico design of a virtual library of new compounds that incorporate the favorable features identified in step 2.

Prediction of the biological activity of the virtual compounds using the established QSAR model.

Selection of the most promising candidates for chemical synthesis and subsequent biological evaluation.

Preclinical Pharmacological and Pharmacodynamic Investigations of C19h19clfno2 in Vitro/animal Models

In Vitro Functional Assays for C19H19ClFNO2 Activity

In vitro functional assays are the first step in characterizing the biological activity of a compound like this compound. These tests are performed in a controlled laboratory environment using isolated cells or tissues to observe the compound's direct effects.

Cell-Based Reporter Assays

Cell-based reporter assays are powerful tools for determining if this compound can modulate specific cellular signaling pathways. nih.gov These assays utilize genetically engineered cells that express a "reporter gene," such as luciferase or β-lactamase, linked to a specific DNA response element. thermofisher.compromega.de When the signaling pathway of interest is activated or inhibited by a compound, the expression of the reporter gene changes, producing a measurable signal like light or a color change. promega.de

These assays are highly adaptable for investigating various targets, including nuclear receptors or G-protein coupled receptors. thermofisher.com For example, to test if this compound acts on a specific nuclear receptor, a reporter cell line could be used where the receptor's ligand-binding domain is fused to a GAL4 DNA-binding domain. thermofisher.com Binding of the compound to this fusion protein would trigger the transcription of the β-lactamase reporter gene, allowing for the quantification of receptor activation. thermofisher.com Such assays are crucial for determining a compound's potency and selectivity and are often optimized for high-throughput screening. nih.govthermofisher.com

Table 1: Principles of Common Cell-Based Reporter Systems

| Reporter System | Principle of Detection | Common Application |

| Luciferase (e.g., Firefly, NanoLuc®) | An enzyme that catalyzes a substrate (e.g., D-luciferin) to produce a light signal (bioluminescence) proportional to gene expression. promega.deindigobiosciences.com | Quantifying promoter activity, transcription factor activation, and pathway modulation. nih.gov |

| β-Lactamase (e.g., GeneBLAzer™) | An enzyme that cleaves a FRET-based substrate, causing a shift in fluorescence emission from green to blue. The ratio of blue to green fluorescence indicates reporter gene expression. thermofisher.comthermofisher.com | Used in stable cell lines to measure receptor activation or inhibition, particularly for nuclear receptors and GPCRs. thermofisher.com |

| Fluorescent Proteins (e.g., GFP, RFP) | A protein that fluoresces when excited by a specific wavelength of light. The gene for the fluorescent protein is placed under the control of a promoter of interest. | Visualizing gene expression in live cells, protein localization, and as a real-time reporter. thermofisher.com |

Organ Bath and Tissue Studies

Organ bath and tissue studies are classical pharmacological techniques used to investigate the functional effects of a compound on intact, isolated tissues. dmt.dkadinstruments.com This method allows researchers to observe the physiological response of a tissue, such as contraction or relaxation, when exposed to this compound. orchidscientific.com

In a typical setup, a piece of tissue—such as a ring of aorta, a strip of tracheal smooth muscle, or prostatic tissue—is mounted in a chamber filled with a temperature-controlled, oxygenated physiological solution to maintain its viability. dmt.dkmadeinamerica.gov One end of the tissue is fixed, while the other is connected to a force transducer that measures changes in muscle tension. dmt.dk By adding this compound to the bath in increasing concentrations, a dose-response curve can be generated to characterize its activity as an agonist, antagonist, or modulator of other substance-induced responses. adinstruments.com For instance, studies on rat prostate tissue have used this method to assess how compounds affect smooth muscle contractility and relaxation pathways. nih.gov

Table 2: Examples of Organ Bath and Tissue Study Applications

| Tissue Type | Animal Model | Parameters Measured | Potential Mechanistic Insight for this compound |

| Aortic Rings | Rat, Rabbit | Vasoconstriction, Vasodilation | Effect on vascular smooth muscle tone, potential interaction with adrenergic or endothelial pathways. |

| Trachea | Guinea Pig, Rat | Bronchoconstriction, Bronchodilation | Activity on airway smooth muscle, potential agonism/antagonism at β-adrenergic or muscarinic receptors. |

| Ileum / Colon | Rat, Guinea Pig | Smooth muscle contraction/relaxation | Influence on gastrointestinal motility, interaction with cholinergic or serotonergic pathways. |

| Prostate Gland | Rat | Stromal smooth muscle contraction | Modulation of contractile pathways relevant to lower urinary tract function. nih.gov |

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is an automated process used in the early stages of drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. evotec.comwikipedia.org The primary goal of HTS is to identify "hits"—compounds like this compound that interact with a biological target in a desired manner. bmglabtech.com

The process involves miniaturized assays in microplates (e.g., 384- or 1536-well formats), liquid-handling robotics, and sensitive detectors. wikipedia.orgbmglabtech.com Cell-based reporter assays are frequently adapted for HTS because their signal readouts are easily automated. nih.gov A typical HTS campaign to assess this compound would involve dispensing the engineered cells into microplates, adding the compound, incubating for a set period, and then adding a detection reagent to generate a signal that is read by an automated plate reader. bmglabtech.com This approach allows for the efficient identification of active compounds from large libraries, which can then be selected for further validation and characterization. nih.gov

Table 3: Key Steps in a High-Throughput Screening (HTS) Campaign

| Step | Description | Key Technologies |

| 1. Assay Development & Miniaturization | A robust and sensitive biological assay is designed and optimized to run in a low-volume, multi-well plate format (e.g., 384-well). bmglabtech.com | Reporter gene assays, enzyme activity assays, binding assays. |

| 2. Compound Library Management | A large, diverse collection of chemical compounds is stored in stock plates, typically dissolved in DMSO. wikipedia.org | Automated compound stores, liquid handling robotics. |

| 3. Automated Screening | Robotic systems dispense cells, reagents, and compounds from the library into the assay plates for testing. wikipedia.org | Integrated robotic platforms, liquid handlers, plate stackers. |

| 4. Signal Detection & Data Acquisition | After incubation, a plate reader measures the signal (e.g., fluorescence, luminescence) from each well. bmglabtech.com | Automated plate readers, high-content imaging systems. |

| 5. Data Analysis & Hit Identification | Data is analyzed to identify "hits" that show significant activity compared to controls. Quality control metrics (e.g., Z'-factor) ensure the reliability of the screen. thermofisher.com | Specialized data analysis software, statistical methods. |

In Vivo Pharmacodynamic Studies in Animal Models (mechanistic, not therapeutic efficacy)

Following in vitro characterization, in vivo studies in animal models are conducted to understand how this compound acts within a complex, living system. eddc.sg These pharmacodynamic (PD) studies focus on the mechanism of action, such as confirming the compound reaches and interacts with its intended target. pharmaron.comeupati.eu

Target Engagement Biomarkers

Target engagement biomarkers are crucial for confirming that a drug candidate successfully interacts with its molecular target in vivo. worldwide.com These biomarkers can be direct, such as measuring the physical binding of the drug to its target, or indirect, by measuring a downstream biological response. sapient.bio

For a compound like this compound, if its target is a specific kinase, a direct target engagement biomarker could be the level of kinase phosphorylation in tissue samples from a treated animal. An indirect biomarker might be the change in the concentration of a substrate or product in the biochemical pathway regulated by that kinase. sapient.bio For example, studies of the kinase inhibitor bosutinib (B1684425) in humans confirmed target engagement by showing it inhibited its target (Abelson kinase) and reduced downstream markers like alpha-synuclein (B15492655) in the cerebrospinal fluid. nih.gov Developing sensitive assays to measure these biomarkers is essential for linking drug exposure to a mechanistic response. quanterix.com

Table 4: Direct vs. Indirect Target Engagement Biomarkers

| Biomarker Type | Definition | Example for a Hypothetical Kinase Inhibitor |

| Direct | A measure of the physical interaction between the drug and its target. | Quantifying the percentage of the target kinase bound by the drug in a tissue biopsy (Receptor Occupancy). |

| Indirect (Proximal) | A measure of the direct biochemical consequence of target interaction. | Measuring the change in the phosphorylation state of the kinase's immediate substrate. sapient.bio |

| Indirect (Distal) | A measure of a downstream biological event in the pathway affected by the target. | Measuring changes in gene expression or the concentration of a metabolite several steps downstream from the initial target interaction. sapient.bio |

Receptor Occupancy Studies

Receptor occupancy (RO) is a quantitative measure of the percentage of a specific molecular target (like a receptor or enzyme) that is bound by a drug at a given time and dose. kcasbio.com It is a key direct biomarker of target engagement and is fundamental to understanding the relationship between drug concentration and its pharmacological effect. evotec.com

RO for this compound in animal models, such as rats or mice, can be determined using several methods. mdpi.com One common technique is ex vivo autoradiography. In this method, animals are administered the compound, and after a specific time, their brains or other target organs are removed. evotec.com Tissue sections are then incubated with a radiolabeled ligand that binds to the same target. The amount of radioligand binding is inversely proportional to the amount of the target already occupied by this compound. By comparing the binding in treated versus vehicle-control animals, the percentage of receptor occupancy can be calculated. evotec.com Such studies are critical for establishing that a sufficient concentration of the compound is reaching its target in the relevant tissue to exert a pharmacological effect. researchgate.netnih.gov

Table 5: Hypothetical Ex Vivo Receptor Occupancy Data for this compound in Rat Brain

| Compound Concentration in Brain (ng/g) | Specific Radioligand Binding (dpm/mg tissue) | Calculated Receptor Occupancy (%) |

| 0 (Vehicle) | 1500 | 0% |

| 10 | 1125 | 25% |

| 30 | 750 | 50% |

| 100 | 300 | 80% |

| 300 | 150 | 90% |

This table is illustrative and does not represent actual experimental data for this compound.

Following a comprehensive search of publicly available scientific literature, no specific preclinical data regarding the cellular and molecular responses of the compound this compound, also known as 2-chloro-4-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide, in tissues from in vitro or animal models could be located.

Extensive searches using both the chemical formula and the IUPAC name of the compound did not yield any published studies detailing its pharmacological or pharmacodynamic effects. Consequently, there is no information to report on its impact on cellular and molecular pathways in any tissue type.

As a result, the creation of data tables and a detailed discussion of research findings as requested is not possible at this time due to the absence of primary research on this specific chemical entity in the public domain.

Metabolism and Preclinical Pharmacokinetics of C19h19clfno2 in Vitro/animal Models

In Vitro Metabolic Stability and Metabolite Identification

The in vitro assessment of a compound's metabolic fate is a critical early step in drug discovery, providing insights into its likely persistence in the body and the enzymes responsible for its breakdown.

Hepatic Microsomal and Hepatocyte Stability

There is currently no publicly available data on the stability of C19H19ClFNO2 when incubated with hepatic microsomes or hepatocytes from any species. Such studies are essential to determine the intrinsic clearance of the compound. The general procedure involves incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

Table 1: Illustrative Data Table for Hepatic Microsomal Stability of this compound (Hypothetical)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Cytochrome P450 and Non-CYP Enzyme Metabolism

The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) superfamily. Identifying the specific CYP isoforms that metabolize this compound would be crucial for predicting potential drug-drug interactions. This is typically achieved through reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors. Non-CYP enzymes, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), could also play a role. No information on the enzymatic pathways involved in the metabolism of this compound has been reported.

Identification and Characterization of Major Metabolites

The structural elucidation of metabolites is vital for understanding the complete disposition of a compound and for identifying any potentially active or toxic byproducts. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to identify and characterize metabolites formed in in vitro systems. At present, there are no published reports identifying any metabolites of this compound.

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are necessary to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism.

Absorption and Distribution Studies

No in vivo data regarding the absorption and distribution of this compound in any animal species have been found in the public domain. Such studies would typically involve administering the compound to animals (e.g., rats, mice) via different routes (e.g., intravenous, oral) and measuring its concentration in plasma and various tissues over time. Key parameters such as bioavailability, volume of distribution, and tissue-to-plasma concentration ratios would be determined.

Clearance Pathways and Excretion Mechanisms

The mechanisms by which this compound is cleared from the body and the routes of its excretion are currently unknown. Studies to determine the total systemic clearance and to identify the major routes of excretion (e.g., urine, feces) are fundamental components of a preclinical pharmacokinetic evaluation. This often involves the use of radiolabeled compounds to ensure a complete mass balance analysis.

Table 2: Illustrative Pharmacokinetic Parameters for this compound in Rats (Hypothetical)

| Parameter | Intravenous Administration | Oral Administration |

| Bioavailability (F%) | N/A | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Clearance (CL) (L/h/kg) | Data not available | N/A |

| Volume of Distribution (Vd) (L/kg) | Data not available | N/A |

| Half-life (t½) (h) | Data not available | Data not available |

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans and animals. mathworks.com These models integrate physicochemical properties of the drug with physiological and anatomical data from the species of interest, creating a "virtual" subject for simulations. mathworks.com PBPK models are composed of compartments representing various organs and tissues (e.g., liver, kidney, lungs, brain), interconnected by blood flow, allowing for a mechanistic prediction of a drug's pharmacokinetic profile. nih.gov

For a compound like Lortalamine, a PBPK model would be developed to:

Predict human pharmacokinetics based on in vitro and preclinical animal data.

Explore the impact of intrinsic factors (e.g., age, organ impairment, genetic polymorphisms) and extrinsic factors (e.g., drug-drug interactions) on the drug's exposure. nih.gov

Simulate concentration-time profiles in various tissues, such as the brain, which is the target site for an antidepressant. a2bchem.com

The development of a PBPK model typically involves constructing models for both immediate- and extended-release formulations and validating them against observed clinical data from different populations, including adults and children. nih.gov However, a specific, publicly available PBPK model for Lortalamine has not been identified in the scientific literature. The construction of such a model would require extensive data on its metabolism, transport, and tissue distribution, which does not appear to be in the public domain.

Drug-Drug Interaction Potential (Preclinical in vitro studies)

Preclinical evaluation of drug-drug interaction (DDI) potential is a critical step in drug development, mandated by regulatory agencies to ensure patient safety. europa.eubioivt.com These studies are typically conducted in vitro before moving to in vivo assessments. europa.eu The primary goal is to determine if a new chemical entity can act as a "perpetrator" by inhibiting or inducing the activity of metabolic enzymes or drug transporters, thereby affecting the pharmacokinetics of co-administered "victim" drugs. bioivt.comnih.gov

Key in vitro studies for assessing DDI potential include:

Cytochrome P450 (CYP) Enzyme Inhibition: The potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is evaluated, as these enzymes are responsible for the metabolism of a vast majority of drugs. enamine.net These assays are commonly performed using human liver microsomes and specific probe substrates for each CYP isoform. enamine.netevotec.com The result is typically reported as an IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. evotec.com A low IC50 value suggests a higher potential for a clinically relevant DDI. frontiersin.org

Drug Transporter Interaction: The interaction of a compound with key uptake and efflux transporters is also assessed. iqpc.comuzh.ch These proteins, found in organs like the liver, kidney, intestine, and at the blood-brain barrier, play a crucial role in drug disposition. iqpc.com Studies using cell lines genetically engineered to overexpress a specific transporter (e.g., P-gp, BCRP, OATPs, OATs, OCTs, MATEs) are common. portacelltec.de These assays determine if the compound is a substrate or an inhibitor of these transporters. nih.govportacelltec.de

No specific in vitro DDI data for Lortalamine, such as IC50 values for CYP or transporter inhibition, are available in published literature. For a compound in its class, a thorough evaluation would have been necessary to understand its potential to interact with other medications, a common concern with centrally acting agents.

The table below illustrates the type of data that would be generated from in vitro CYP inhibition studies. Note: The following data is illustrative and not based on actual experimental results for Lortalamine.

Table 1: Illustrative In Vitro Cytochrome P450 Inhibition Data

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2B6 | Bupropion | 25 | Weak |

| CYP2C8 | Amodiaquine | > 50 | Low |

| CYP2C9 | Tolbutamide | 15 | Weak-Moderate |

| CYP2C19 | S-Mephenytoin | 8.5 | Moderate |

| CYP2D6 | Dextromethorphan | 0.9 | High |

Advanced Analytical Methodologies for C19h19clfno2 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in the analysis of C19H19ClFNO2 isomers, providing the means to separate complex mixtures and quantify the individual components. High-performance liquid chromatography (HPLC) and chiral chromatography are particularly prominent in this field.

HPLC-MS/MS for Bioanalytical Method Development

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the bioanalysis of this compound. organomation.com This highly sensitive and selective technique combines the separation power of HPLC with the mass analysis capabilities of MS/MS. chemyx.com It is extensively used for the identification and quantification of drugs and their metabolites in biological matrices, which is crucial for understanding their pharmacokinetic profiles. organomation.com

The development of a robust HPLC-MS/MS method involves several critical steps. Sample preparation is paramount and often includes techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from complex biological fluids. nih.gov The optimization of chromatographic conditions is also vital to achieve the desired separation selectivity and analysis time. nih.gov This includes selecting the appropriate column, mobile phase composition, and gradient elution profile. For this compound and related compounds, reversed-phase chromatography is commonly employed.

Mass spectrometry detection, often using an electrospray ionization (ESI) source, allows for the determination of the molecular weight and the generation of characteristic fragment ions for unambiguous identification and quantification. mpi-bremen.de Multiple reaction monitoring (MRM) is a common acquisition mode in tandem mass spectrometry that provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Interactive Data Table: HPLC-MS/MS Parameters for Bioanalysis

| Parameter | Typical Conditions | Purpose |

| Chromatography | Reversed-phase C18 column | Separation of the analyte from other matrix components. |

| Mobile Phase | Acetonitrile/water or Methanol/water with additives like formic acid or ammonium (B1175870) formate | To achieve optimal separation and ionization. |

| Ionization | Electrospray Ionization (ESI), positive or negative mode | To generate charged molecules for mass analysis. |

| Detection | Tandem Mass Spectrometry (MS/MS) | For selective and sensitive detection and quantification. |

| Quantification | Multiple Reaction Monitoring (MRM) | To monitor specific ion transitions for high selectivity. |

Chiral Chromatography for Enantiomeric Separation

Many molecules with the formula this compound are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different pharmacological and toxicological properties, their separation and quantification are critical, particularly in the pharmaceutical industry. sygnaturediscovery.comphenomenex.com Chiral chromatography, especially chiral HPLC, is the primary technique used for this purpose. sygnaturediscovery.comphenomenex.com

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated success in separating a broad range of chiral compounds. phenomenex.com The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase solvent system, is crucial for optimizing the separation. phenomenex.com

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. sygnaturediscovery.com For the analysis of this compound enantiomers, screening different chiral columns and mobile phases is a common strategy to find the optimal separation conditions. shimadzu.com

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the structural elucidation of this compound, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. msu.edu For this compound, ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. ox.ac.uk The chemical shifts, signal integrations, and coupling patterns in an NMR spectrum provide a wealth of information about the electronic environment and connectivity of the atoms. lehigh.edu

For example, in a potential isomer (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinyl protons of the propenamide backbone, and the protons of the fluoropropoxy chain. vulcanchem.com Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, further aiding in the complete structural assignment. ox.ac.uk Given the presence of fluorine, ¹⁹F NMR would also be a valuable technique for providing information about the fluorine-containing part of the molecule. casc4de.eu

Interactive Data Table: Representative NMR Data for a this compound Isomer

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.30 - 7.85 | m, d | Aromatic and vinyl protons vulcanchem.com |

| ¹H | 4.52 | t | OCH₂ group in fluoropropoxy chain vulcanchem.com |

| ¹³C | 114.8 - 165.2 | Carbonyl, aromatic, and aliphatic carbons vulcanchem.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula this compound. chemrxiv.org

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to identify specific structural motifs. libretexts.org Techniques like collision-induced dissociation (CID) in a tandem mass spectrometer are used to systematically fragment ions and study their structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. itwreagents.com The absorption of infrared radiation causes molecular vibrations, and different functional groups absorb at characteristic frequencies. For a this compound compound, an IR spectrum would be expected to show absorption bands corresponding to C=O (amide), N-H (amide), C-F, and C-Cl stretching vibrations, as well as absorptions from the aromatic rings. itwreagents.comvulcanchem.com